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6-Fluoro-5-nitropicolinonitrile

Cat. No.: B12843021
M. Wt: 167.10 g/mol
InChI Key: RAODEQUZVSTYDP-UHFFFAOYSA-N
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Description

Significance of Picolinonitrile Scaffolds in Modern Organic Synthesis

Picolinonitrile, or cyanopyridine, scaffolds are integral components in the landscape of modern organic synthesis and medicinal chemistry. The pyridine (B92270) ring itself is a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.govossila.com Its presence is noted in essential natural molecules like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) and vitamins B3 (niacin) and B6 (pyridoxine). nih.gov The incorporation of a nitrile (cyano) group onto the pyridine ring to form a picolinonitrile enhances its utility as a synthetic intermediate. sigmaaldrich.comnih.gov

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to a diverse range of chemical structures. nih.gov Furthermore, the electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring, facilitating certain types of chemical transformations. This has led to the inclusion of picolinonitrile and its derivatives, such as nicotinonitrile (3-cyanopyridine), in the synthesis of numerous marketed drugs. sigmaaldrich.comnih.gov

The adaptability of the picolinonitrile scaffold allows for its use as a foundational building block in the modular, bottom-up assembly of more complex molecular architectures. nih.gov This approach is fundamental to drug discovery, materials science, and broader organic chemistry research. nih.gov

Strategic Importance of Fluorine and Nitro Substituents in Pyridine Chemistry

The introduction of fluorine and nitro groups onto a pyridine ring, as seen in 6-Fluoro-5-nitropicolinonitrile, is a strategic decision that profoundly impacts the molecule's chemical properties and reactivity.

Fluorine: The incorporation of fluorine into organic molecules, particularly in pharmaceuticals, is a widely employed strategy to enhance desirable properties. Fluorine's high electronegativity can significantly alter the electronic environment of the pyridine ring. This can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability. frontiersin.org The presence of fluorine can also influence the acidity of nearby protons and the reactivity of other functional groups. frontiersin.org From a synthetic standpoint, a fluorine substituent can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a site for further molecular elaboration.

Nitro Group: The nitro group (–NO2) is a strong electron-withdrawing group. Its presence on the pyridine ring deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. google.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This activating effect is crucial for the synthesis of highly functionalized pyridine derivatives. google.com Nitro compounds are considered versatile building blocks in organic synthesis, as the nitro group can be readily reduced to an amino group, which is a key functional group in a vast array of biologically active molecules. bldpharm.com

The combination of both a fluorine atom and a nitro group on the picolinonitrile scaffold creates a highly activated system for nucleophilic substitution, making it a potentially valuable intermediate for the synthesis of complex heterocyclic compounds.

Overview of this compound as a Foundational Chemical Entity

This compound, with the CAS number 1807293-47-5, represents a convergence of the advantageous structural features discussed above. Its molecular structure combines the versatile picolinonitrile core with the modulating effects of both a fluorine atom and a nitro group.

Chemical and Physical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1807293-47-5C6H2FN3O2167.10
6-Chloro-5-fluoronicotinonitrile1020253-14-8C6H2ClFN2156.54
2-Fluoropyridine-5-carbonitrile3939-12-6C6H3FN2122.10 bldpharm.com
2-Fluoro-5-nitropyridine (B1295090)456-24-6C5H3FN2O2142.09
6-Chloro-5-nitropicolinonitrile (B1505167)1232432-41-5C6H2ClN3O2183.55

This strategic arrangement of functional groups suggests that this compound is a highly reactive and versatile building block. The presence of the fluorine atom at position 6 and the nitro group at position 5 creates a molecule that is primed for nucleophilic aromatic substitution reactions. The fluorine atom, being a good leaving group in this context, can be readily displaced by a variety of nucleophiles. This reactivity is further enhanced by the strong electron-withdrawing effect of the adjacent nitro group and the cyano group.

While specific, in-depth research articles focusing exclusively on this compound are not abundant in the public domain, its structure strongly suggests its utility as a precursor for the synthesis of a wide range of substituted picolinonitrile derivatives. The commercial availability of this compound, along with spectroscopic data such as NMR and mass spectrometry, indicates its use in synthetic applications. The potential for this molecule to be a key intermediate in the development of new pharmaceuticals and other advanced materials is significant, warranting further investigation into its synthetic applications and reaction pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2FN3O2 B12843021 6-Fluoro-5-nitropicolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2FN3O2

Molecular Weight

167.10 g/mol

IUPAC Name

6-fluoro-5-nitropyridine-2-carbonitrile

InChI

InChI=1S/C6H2FN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H

InChI Key

RAODEQUZVSTYDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)F)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Reaction Mechanisms of 6 Fluoro 5 Nitropicolinonitrile

Reactivity of the Cyano Group in Picolinonitrile Systems

The cyano group (-C≡N) in picolinonitrile systems is a versatile functional handle. Its reactivity is influenced by the electronic properties of the pyridine (B92270) ring to which it is attached. numberanalytics.com In 6-Fluoro-5-nitropicolinonitrile, the electron-withdrawing nature of the ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to nitriles on electron-rich aromatic systems.

The polarized carbon-nitrogen triple bond of the cyano group readily undergoes nucleophilic addition. chemistrysteps.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon atom. This initial addition forms a highly reactive imine anion intermediate. This intermediate is typically not isolated but is subsequently quenched with an acid or water to yield an imine, which can then be hydrolyzed to a ketone.

Alternatively, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) involves the addition of two hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org This process ultimately leads to the formation of a primary amine after an aqueous workup. libretexts.orgyoutube.com

Table 1: Representative Nucleophilic Additions to Picolinonitriles

Reagent Intermediate Final Product Type
Grignard Reagent (R-MgX) Imine Anion Ketone (after hydrolysis)
Organolithium (R-Li) Imine Anion Ketone (after hydrolysis)

This table illustrates general transformations applicable to the cyano group in activated picolinonitrile systems.

The cyano group is considered a "disguised" carboxylic acid, as it can be converted to this functionality through hydrolysis. ebsco.comlumenlearning.com This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.com A subsequent tautomerization yields the corresponding amide. Prolonged heating under these conditions will further hydrolyze the amide to a carboxylic acid. libretexts.orggoogle.com In basic hydrolysis, a strong nucleophile like hydroxide (B78521) directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the amide. chemistrysteps.com

The reduction of the nitrile provides another pathway to nitrogen-containing functional groups. As mentioned, strong reducing agents like LiAlH₄ convert the nitrile to a primary amine (aminomethyl group). libretexts.org

Table 2: Derivatization of the Cyano Group

Starting Material Reagent/Condition Intermediate Product Final Product
This compound H₂O, H⁺ (cat.), mild heat 6-Fluoro-5-nitropicolinamide 6-Fluoro-5-nitropicolinic acid
This compound 1. NaOH, H₂O, heat; 2. H₃O⁺ 6-Fluoro-5-nitropicolinamide 6-Fluoro-5-nitropicolinic acid

This table outlines the expected products from the derivatization of this compound based on established nitrile chemistry.

While the nitrile functional group infrequently acts as a dienophile or enophile in cycloaddition reactions, its participation in pericyclic cascade mechanisms has been documented, particularly in intramolecular contexts. nih.govmit.edu These reactions provide pathways for constructing complex polycyclic and heterocyclic structures. rsc.org The cyano group can function as a 2-π component in formal [2+2+2] cycloadditions or as a dienophile in intramolecular Diels-Alder reactions. nih.govmit.edu It can also participate in [3+2] cycloadditions with reagents like azides to form tetrazole rings. researchgate.net In radical cascade reactions, the cyano group can serve as a radical acceptor, leading to the formation of various carbocycles and heterocycles. rsc.org The high degree of activation in the this compound system could potentially facilitate such transformations.

Aromatic compounds bearing multiple electron-withdrawing groups, such as this compound, are excellent candidates for forming radical anions upon accepting an electron. This can be achieved through chemical reduction, electrochemistry, or photochemically. The resulting pyridyl radical anion is a highly reactive species. researchgate.netresearchgate.net The unpaired electron is delocalized over the π-system of the ring and the nitro and cyano groups. The formation of the carbon dioxide radical anion from CO₂ in acetonitrile (B52724) is a well-studied example of radical anion formation. rsc.org The reactivity of the pyridyl radical anion includes dimerization, protonation, or participation in further radical cascade reactions, where the cyano group can act as an intramolecular radical acceptor to facilitate cyclization. researchgate.netresearchgate.net

Reactivity of the Nitro Group on the Pyridine Ring

The nitro group is one of the most powerful electron-withdrawing groups. Its presence on the pyridine ring significantly lowers the electron density of the aromatic system, making the ring highly susceptible to nucleophilic attack. brainly.comnih.gov This deactivation is even more pronounced than in nitrobenzene (B124822) due to the inherent electron-deficient nature of the pyridine ring. uoanbar.edu.iq

In highly electron-deficient aromatic systems, a nitro group can itself act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org

For this reaction to occur, the ring must be activated by strong electron-withdrawing groups. britannica.com In this compound, the pyridine nitrogen, the C6-fluoro group, and the C2-cyano group all contribute to the activation of the ring, making the displacement of the C5-nitro group by a strong nucleophile plausible. nih.gov The stability of the Meisenheimer complex is key to the reaction's success. Nucleophilic attack at the C5 position would place a negative charge on the ring, which would be stabilized by the adjacent fluoro and the ortho cyano group. While halides are more common leaving groups, the SNAr displacement of a nitro group has been successfully applied in the synthesis of various compounds, including meso-N-substituted porphyrins and other heterocycles. nih.govacs.org

Table 3: Potential SNAr Reactions with the Nitro Group as Leaving Group

Nucleophile (Nu⁻) Reagent Example Potential Product
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 6-Fluoro-5-methoxypicolinonitrile
Amine (R₂NH) Piperidine 6-Fluoro-5-(piperidin-1-yl)picolinonitrile
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) 6-Fluoro-5-(phenylthio)picolinonitrile

This table provides hypothetical examples of SNAr reactions on this compound, where the nitro group is displaced. The feasibility and yield of these reactions would depend on specific experimental conditions.

Chemoselective Reduction to Amino Functionality

The conversion of the nitro group in this compound to a primary amine (amino functionality) is a critical transformation for its use as a synthetic building block. This reaction must be performed with high chemoselectivity to avoid the reduction of the nitrile group or the cleavage of the carbon-fluorine bond. The challenge lies in employing a reducing agent that is potent enough to reduce the aromatic nitro group but selective enough to leave the other sensitive functionalities intact.

Standard catalytic hydrogenation conditions, often employing catalysts like palladium or platinum, can be effective. However, careful selection of reaction conditions is paramount to prevent hydrodefluorination or reduction of the cyano group. An alternative and often more selective method involves the use of metal salts in acidic media, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl). This method is well-regarded for its ability to selectively reduce nitro groups in the presence of halogens and nitriles. The reaction proceeds by a series of single-electron transfers from the metal ion to the nitro group, which, after protonation steps, ultimately yields the corresponding amine.

Another modern approach that ensures high chemoselectivity is the use of systems like tetrahydroxydiboron (B82485) with an organocatalyst, which can reduce aromatic nitro compounds rapidly at room temperature while tolerating a wide array of functional groups, including halogens and nitriles.

Table 1: Representative Conditions for Chemoselective Nitro Group Reduction This table illustrates common methodologies for the selective reduction of aromatic nitro groups in the presence of sensitive functional groups, as applicable to this compound.

Reagent SystemSolvent(s)Typical ConditionsKey Feature
SnCl₂ · 2H₂O / HClEthanol, Ethyl Acetate50-80 °CHigh tolerance for halogens and nitriles.
H₂ / Pd/CMethanol, EthanolRoom Temperature, 1-4 atm H₂Effective, but requires optimization to prevent hydrodefluorination.
Fe / NH₄ClEthanol / WaterRefluxA milder, neutral condition alternative to SnCl₂/HCl.
TetrahydroxydiboronDimethylformamide (DMF)Room TemperatureA metal-free option with excellent functional group tolerance.

Influence on the Overall Electrophilicity of the Pyridine Ring

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which draws electron density from the ring carbons. This effect makes the pyridine nucleus significantly less reactive towards electrophilic aromatic substitution than benzene. The presence of three powerful electron-withdrawing substituents (-F, -NO₂, -CN) on the this compound ring exacerbates this electron deficiency to a very high degree.

The nitro (-NO₂) and cyano (-CN) groups are strong withdrawing groups through both inductive and resonance effects. The fluorine (-F) atom is strongly withdrawing through induction. This cumulative withdrawal of electron density makes the aromatic ring exceptionally electron-poor, or highly electrophilic. Consequently, the molecule is extremely deactivated towards electrophilic attack. Conversely, this severe electron deficiency strongly activates the ring for nucleophilic aromatic substitution (SNAr), as the ring carbons are highly susceptible to attack by electron-rich nucleophiles.

Reactivity of the Fluoro Group on the Pyridine Ring

Nucleophilic Displacement of Fluorine

The most significant aspect of this compound's reactivity is the susceptibility of the C6-fluorine atom to nucleophilic displacement. This reaction proceeds via the SNAr mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom attached to the fluorine (C6). This step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing nitro and cyano groups. In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context.

The high reactivity of fluorine as a leaving group in SNAr reactions is counterintuitive given the strength of the C-F bond. However, because the C-F bond is broken after the rate-limiting nucleophilic addition, its strength is less important than the ability of the highly electronegative fluorine atom to activate the ring towards the initial attack.

Table 2: Examples of Nucleophiles for Displacement of Fluorine This table provides examples of nucleophile classes that can effectively displace the fluorine atom in activated systems like this compound.

Nucleophile ClassExample NucleophileReagent ExampleProduct Type
Oxygen NucleophilesAlkoxideSodium Methoxide (NaOMe)6-Alkoxy-5-nitropicolinonitrile
PhenoxidePotassium Phenoxide (K-OPh)6-Phenoxy-5-nitropicolinonitrile
Nitrogen NucleophilesPrimary/Secondary AminePiperidine6-(Piperidin-1-yl)-5-nitropicolinonitrile
Aniline Derivativep-Toluidine6-(p-Tolylamino)-5-nitropicolinonitrile
Sulfur NucleophilesThiolateSodium Thiophenoxide (Na-SPh)6-(Phenylthio)-5-nitropicolinonitrile

Role in Modulating Aromaticity and Electron Density Distribution

The fluorine atom plays a crucial dual role. Its primary electronic influence is its intense inductive withdrawal (-I effect), which significantly lowers the electron density at the attached carbon (C6), making it a prime target for nucleophiles. While fluorine also has a +M (mesomeric) effect due to its lone pairs, the inductive effect is dominant in this context.

The SNAr mechanism inherently involves the temporary disruption of the pyridine ring's aromaticity. The energy cost of this disruption is offset by the potent stabilization of the resulting Meisenheimer intermediate. The nitro group, being para to the site of attack, is particularly effective at stabilizing the negative charge through resonance. The final, energetically favorable step is the rearomatization of the ring, which drives the expulsion of the fluoride ion.

Influence on Reaction Pathways and Selectivity

The specific placement of the substituents on the pyridine ring dictates the regioselectivity of nucleophilic attack. The fluorine atom at C6 is ortho to the cyano group at C2 and para to the nitro group at C5 (relative to the pyridine nitrogen's influence). This arrangement provides powerful, synergistic activation for nucleophilic attack specifically at the C6 position. The alternative, displacement of the nitro group at C5, is far less likely as the nitro group is a much poorer leaving group than fluoride in SNAr reactions, and the C5 position is less activated for initial attack. Therefore, reactions with nucleophiles proceed with high regioselectivity to yield 6-substituted-5-nitropicolinonitrile derivatives.

Interplay of Substituents and Electronic Effects

The reactivity of this compound is a classic example of synergistic electronic effects in aromatic chemistry. The system is designed for selective nucleophilic aromatic substitution.

Activation: The primary activation is provided by the pyridine nitrogen and the powerful nitro group, which make the ring highly electrophilic. The cyano group further enhances this activation.

Directing Effects: The nitro group at C5 and the cyano group at C2 work in concert to make the C6 position the most electron-deficient carbon in the ring, thus directing nucleophiles to attack this site exclusively.

Leaving Group: The fluorine atom at the highly activated C6 position functions as an excellent leaving group, facilitating the completion of the SNAr reaction.

Synergistic and Antagonistic Inductive and Resonance Effects of Fluoro, Nitro, and Cyano Groups

The chemical behavior of this compound is governed by the combined electronic influence of its substituents. These groups work together, often synergistically, to drastically lower the electron density of the pyridine ring, thereby activating it for nucleophilic aromatic substitution. masterorganicchemistry.comwikipedia.org

Inductive Effects (-I): All three substituents—fluoro, nitro, and cyano—are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds between the substituent and the ring carbon, pulling electron density away from the ring. The cumulative -I effect of these three groups renders the entire aromatic system highly electrophilic.

Resonance Effects (-M): The nitro (NO₂) and cyano (CN) groups also exert a strong electron-withdrawing resonance (mesomeric) effect. They delocalize the π-electrons of the ring onto themselves, which can be visualized through resonance structures. This delocalization is most effective at the ortho and para positions relative to the substituent. In this compound, the nitro group at C5 and the cyano group at C2 effectively withdraw electron density from the ring, further enhancing its electrophilicity. Resonance structures show a buildup of partial positive charge on the ring carbons, particularly at the positions ortho and para to the nitro and cyano groups, making these sites prime targets for nucleophiles. libretexts.org

Synergistic Activation: The inductive and resonance effects of the nitro and cyano groups are synergistic, meaning their combined electron-withdrawing power is greater than the sum of their individual effects. researchgate.netmdpi.com They work in concert to activate the ring for nucleophilic attack. The fluorine atom at C6 is positioned ortho to the nitro group and para to the cyano group. This specific arrangement is crucial, as the activating effects of the nitro and cyano groups are maximized at this position, making the C-F bond highly susceptible to cleavage by a nucleophile. masterorganicchemistry.com

The Role of the Fluoro Group: While fluorine is the most electronegative element, its role in SNAr reactions is twofold. It has a strong -I effect but a weak, opposing +M (resonance-donating) effect due to its lone pairs. However, for halogens, the inductive effect overwhelmingly dominates. A key aspect of the fluoro group in this context is its exceptional ability to act as a leaving group in SNAr reactions, often being more reactive than other halogens. masterorganicchemistry.com The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes this transition state, accelerating the reaction. libretexts.org

The table below summarizes the electronic effects of the substituents on the pyridine ring.

SubstituentPositionInductive Effect (-I)Resonance Effect (-M/+M)Overall Effect on Ring Electron Density
CyanoC2Strongly WithdrawingStrongly Withdrawing (-M)Strongly Deactivating
NitroC5Strongly WithdrawingStrongly Withdrawing (-M)Strongly Deactivating
FluoroC6Strongly WithdrawingWeakly Donating (+M)Strongly Deactivating (due to dominant -I effect)

Steric Factors and Their Impact on Regiochemical Outcomes

Regiochemistry refers to the specific position on the molecule where a reaction occurs. For this compound, reactions with nucleophiles exhibit remarkable regioselectivity, overwhelmingly favoring substitution at the C6 position, leading to the displacement of the fluoride ion.

This high regioselectivity is primarily driven by the powerful electronic activation at the C6 position, as described above. The ortho nitro group and para cyano group work together to stabilize the negative charge that develops in the transition state and the Meisenheimer intermediate during nucleophilic attack at C6. libretexts.org

While electronics are the dominant factor, steric hindrance can also influence reaction rates, though it does not typically alter the regiochemical outcome for this molecule. nih.gov The substituents around the C6 position (the nitro group at C5) are relatively small. Therefore, the approach of most common nucleophiles to the C6 carbon is not significantly impeded. However, the use of extremely bulky nucleophiles could potentially slow the rate of reaction compared to smaller nucleophiles, but the inherent electronic preference for the C6 position means that substitution at other positions (e.g., displacing the nitro group) is not a competing pathway. The displacement of a nitro group is electronically and mechanistically far less favorable than the displacement of a halide in SNAr reactions.

The predictable regiochemical outcome is a cornerstone of this compound's utility in synthesis, for instance, in the production of Favipiravir, where an amine nucleophile selectively displaces the C6 fluorine atom. nih.govnih.gov

Mechanistic Insights from Reaction Pathway Analysis

The reaction of this compound with nucleophiles proceeds via the well-established SNAr (addition-elimination) mechanism. wikipedia.org This is a two-step process distinct from SN1 or SN2 mechanisms. wikipedia.org

Step 1: Nucleophilic Addition and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the C6 position. This attack breaks the aromaticity of the pyridine ring and forms a tetrahedral carbon. The resulting negatively charged intermediate is known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, most importantly, onto the electron-withdrawing nitro and cyano groups. The ability of the nitro group at the ortho position and the cyano group at the para position to delocalize this charge is critical for stabilizing the intermediate and facilitating its formation. masterorganicchemistry.comlibretexts.org

Step 2: Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the elimination of the leaving group—in this case, the fluoride ion. The C-F bond breaks, and the electrons from that bond re-form the π-system of the pyridine ring.

Computational studies, such as those involving Density Functional Theory (DFT), have provided deeper insights into this pathway. These analyses can model the energy profile of the reaction, confirming that the formation of the Meisenheimer complex is the rate-determining step. Calculations of the electrostatic potential map of the starting molecule show a significant region of positive potential (electron deficiency) at the C6 position, confirming it as the most likely site for nucleophilic attack. nih.gov Furthermore, analysis of the transition state energies for attack at different positions would quantitatively demonstrate the immense preference for substitution at C6.

The table below outlines the key stages of the SNAr mechanism for this compound.

StageDescriptionKey Features
Initial State This compound and a nucleophile (e.g., an amine, R-NH₂).Highly electrophilic pyridine ring due to -I and -M effects of substituents.
Step 1 (Addition) The nucleophile attacks the C6 carbon, forming a C-N bond and breaking the C=C double bond. A negatively charged Meisenheimer complex is formed.This is the rate-determining step. The intermediate is non-aromatic and its negative charge is stabilized by resonance onto the NO₂ and CN groups.
Step 2 (Elimination) The C-F bond breaks, and the fluoride ion is expelled as the leaving group. The aromatic π-system of the pyridine ring is restored.This step is typically fast. The driving force is the restoration of the stable aromatic system.
Final Product A 6-substituted-5-nitropicolinonitrile, where the fluoro group has been replaced by the nucleophile.The product retains the pyridine ring structure with the new substituent at the C6 position.

This well-defined reactivity and predictable mechanism make this compound a reliable and valuable building block in organic synthesis for creating more complex molecules. nih.gov

Derivatives and Structural Analogues of 6 Fluoro 5 Nitropicolinonitrile

Synthesis and Functionalization of Picolinonitrile Derivatives

The reactivity of the picolinonitrile core, particularly the positions activated by the electron-withdrawing nitro group, enables extensive functionalization. The fluorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution, while the nitrile group and the pyridine (B92270) ring itself can undergo various transformations.

The nitrile functional group of 6-fluoro-5-nitropicolinonitrile is a key handle for conversion into other nitrogen-containing moieties like amidines and amidrazones. These functional groups are important in medicinal chemistry as they can act as bioisosteres for other groups and participate in hydrogen bonding interactions.

Amidines can be synthesized from nitriles through several established methods. researchgate.net A common approach is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst (like anhydrous HCl) to form an imidate salt, which is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. researchgate.net Another method involves the direct addition of amines to nitriles, a reaction that can be promoted by various catalysts, including ytterbium amides or organocatalysts like N-acetylcysteine for the formation of cyclic amidines. nih.govorganic-chemistry.org The reaction of the nitrile with metal amides, such as sodium amide, can also produce amidine derivatives. researchgate.net

Amidrazones are another class of derivatives accessible from the nitrile group. They are typically formed by the reaction of a nitrile with a hydrazine (B178648) derivative. nih.gov For instance, N³-substituted amidrazones can be prepared and subsequently used as building blocks for more complex heterocyclic systems. nih.gov An engineered papain nitrile hydratase has also been demonstrated to catalyze the formation of a peptide amidrazone from a nitrile substrate and a hydrazide nucleophile, showcasing a biocatalytic route. nih.gov

Table 1: General Methods for the Synthesis of Amidine and Amidrazone Derivatives from Nitriles
DerivativeGeneral MethodReagentsKey Features
AmidinePinner ReactionAlcohol, Anhydrous HCl, then Amine/AmmoniaProceeds via an imidate intermediate. researchgate.net
AmidineCatalytic Amine AdditionAmine, Catalyst (e.g., Ytterbium amides, N-acetylcysteine)Allows for direct conversion of nitriles to amidines. nih.govorganic-chemistry.org
AmidrazoneHydrazine AdditionHydrazine or substituted hydrazinesForms N-substituted amidrazones useful as synthetic intermediates. nih.gov
AmidrazoneBiocatalysisEngineered Nitrile Hydratase, HydrazideEnzymatic method offering high purity and reaction rates. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling significant diversification of the this compound core. The fluorine atom at the C-6 position and potentially other positions on the pyridine ring can serve as coupling sites.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com For this compound, the fluoro group can be displaced by various aryl or heteroaryl groups. While sulfonyl fluorides have been shown to be effective coupling partners, the reactivity of aryl fluorides in Suzuki reactions typically requires specific, highly active catalyst systems. scholaris.canih.gov The reaction is widely used for creating biaryl structures, which are common motifs in pharmaceuticals and organic materials. nih.govbohrium.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov The "6-fluoro" position of the title compound can be functionalized with various alkyne-containing fragments through this method. youtube.comyoutube.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable for the synthesis of complex molecules. wikipedia.org The resulting alkynylated pyridines can undergo further transformations, such as cyclization reactions. youtube.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide/sulfonate and an amine. wikipedia.orgorganic-chemistry.org It is a highly general method for synthesizing aryl amines. researchgate.net The C-F bond in this compound can be targeted for amination with a wide variety of primary and secondary amines, including ammonia equivalents. organic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success and scope. wikipedia.orglibretexts.org This reaction allows for the introduction of diverse amine substituents, which is a key strategy in drug discovery. nih.gov

Table 2: Cross-Coupling Reactions for Functionalization of the Pyridine Core
ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Halide + Organoboron CompoundPd Catalyst (e.g., Pd(dppf)Cl₂) + BaseC(sp²)–C(sp²) nih.gov
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd Catalyst + Cu Co-catalyst + BaseC(sp²)–C(sp) wikipedia.org
Buchwald-HartwigAryl Halide/Sulfonate + AminePd Catalyst + Phosphine Ligand + BaseC(sp²)–N wikipedia.org

The functional groups on this compound make it an excellent precursor for various cyclization reactions to build more complex heterocyclic systems. The nitro group, in particular, can activate adjacent positions or be transformed into an amino group, which can then participate in cyclization cascades.

Intramolecular Cyclization: The nitro group can be reduced to an amino group, which can then react intramolecularly with other functional groups introduced onto the scaffold. For example, after substitution of the fluorine and manipulation of the nitrile, an amino group can react with a suitably positioned ester, ketone, or other electrophilic center to form a new fused ring. nih.gov Reductive cyclization of nitropyridines is a known strategy; for instance, O-alkylation of a nitropyridine followed by reductive cyclization can yield N-hydroxy-pyridoxazinone derivatives. nih.gov Similarly, 5-nitro-substituted furans have been shown to undergo unusual isomerization-cyclization reactions to form fused pyridinone systems. nih.gov

Intermolecular Cyclization: The compound can participate in reactions where it becomes part of a newly formed ring system through reactions with a bifunctional reagent. For instance, the electron-withdrawing nitro group facilitates nucleophilic attack on the pyridine ring, which can be the first step in a cyclization sequence. nih.gov The nitro group itself can also act as a leaving group in some cyclization reactions promoted by palladium catalysis. uni-rostock.de Furthermore, transformations of the nitrile and fluoro groups can introduce functionalities that readily participate in intermolecular cycloadditions, such as [4+2] or [3+2] cycloadditions, to construct polycyclic systems.

Exploration of Fluorinated Nitropyridine Scaffolds in Diversified Chemical Structures

The fluorinated nitropyridine scaffold is a valuable building block in synthetic chemistry due to its predictable reactivity and the unique properties imparted by the fluorine and nitro substituents. Its incorporation into larger, more complex molecules is a key strategy for developing novel materials and bioactive compounds.

The reactivity of this compound allows for its use as a starting material in the synthesis of fused and polycyclic systems. These structures are of great interest due to their prevalence in pharmaceuticals and functional materials.

Strategies for building these systems often involve a sequence of reactions starting with nucleophilic substitution of the fluorine atom, followed by cross-coupling reactions to build a framework suitable for a final cyclization step. nih.gov For example, a Suzuki coupling can introduce an aryl group, and subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization to form an imidazo[4,5-b]pyridine or similar fused system. nih.gov Another approach involves the electrophilic cyclization of alkyne-substituted precursors, which can be prepared from the halopyridine starting material. nih.gov The development of new methods, such as C-H functionalization followed by cross-coupling and cyclization, has expanded the ability to create diverse polycyclic hetero-fused systems from simple building blocks. nih.gov

The picolinonitrile unit can serve as the central core for the construction of intricate three-dimensional architectures like bridged and spirocyclic systems. These non-planar structures are increasingly important in drug design as they can explore chemical space more effectively than traditional flat aromatic compounds.

Bridged Systems: These molecules feature two rings that share non-adjacent atoms, known as bridgehead carbons. libretexts.orgmasterorganicchemistry.com Synthesizing these structures often involves intramolecular cycloaddition reactions. nih.gov A picolinonitrile derivative could be functionalized with appropriate dienophile and diene moieties to undergo an intramolecular Diels-Alder reaction, or with a carbonyl ylide precursor and an alkene for a [3+2] cycloaddition, thereby forming a bridged polycyclic system. nih.gov The pyridine ring itself could be part of one of the bridges or rings in the final structure.

Spiro Systems: In spirocyclic compounds, two rings are joined at a single common atom. masterorganicchemistry.com The synthesis of such systems might involve functionalizing the picolinonitrile core at two different positions with chains that can then be cyclized onto a common atom. Alternatively, the pyridine ring could be built onto an existing spirocyclic framework. While specific examples starting from this compound are not prominent, the general strategies for constructing bridged and spiro systems can be adapted to this versatile scaffold.

Structure-Reactivity Relationships in Related Nitropicolinonitriles

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is profoundly amplified by the presence of strong electron-withdrawing groups such as nitro (–NO₂) and cyano (–CN). The specific placement of these groups, along with a leaving group like fluorine, creates a highly activated system. The reactivity is governed by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of a nucleophilic aromatic substitution reaction.

The location of the substituents on the picolinonitrile framework is a critical determinant of the molecule's electrophilicity and, consequently, its reaction kinetics. An analysis of positional isomers reveals the stark differences in their chemical behavior.

The reactivity towards nucleophilic aromatic substitution is highest for this compound. This is because the fluorine atom at the C-6 position is ortho to the cyano group at C-2 and para to the nitro group at C-5. This specific arrangement provides maximal resonance stabilization for the negative charge that develops in the Meisenheimer intermediate. The electron density can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

In contrast, 3-fluoro-5-nitropicolinonitrile (B8791924) (also known as 5-fluoro-3-nitropicolinonitrile) exhibits lower reactivity. Here, the fluorine atom is meta to both the nitro and cyano groups. While these groups still exert a strong inductive electron-withdrawing effect, they cannot offer the same degree of resonance stabilization to a nucleophile-attacked carbon at the C-3 position. The negative charge in the intermediate cannot be delocalized onto the activating groups through a direct resonance pathway.

5-Nitropicolinonitrile (B16970), which lacks a halogen leaving group, is activated for nucleophilic substitution of a hydrogen atom (SNArH) or other potential leaving groups, but its reactivity profile differs. The primary sites for nucleophilic attack are the positions ortho and para to the nitro group (C-2 and C-6), which are activated by its powerful electron-withdrawing effect.

Table 1: Comparative Data of Nitropicolinonitrile Positional Isomers

Compound NameCAS NumberMolecular FormulaStructural Features and Reactivity
This compound 1807293-47-5 bldpharm.comC₆H₂FN₃O₂Fluorine at C-6 is ortho to the cyano group and para to the nitro group. This provides maximum activation for nucleophilic aromatic substitution, making it the most reactive isomer.
3-Fluoro-5-nitropicolinonitrile 1033202-51-5 synquestlabs.comC₆H₂FN₃O₂Fluorine at C-3 is meta to both activating groups. Lacks direct resonance stabilization for the intermediate, resulting in significantly lower reactivity compared to the 6-fluoro isomer.
5-Nitropicolinonitrile 100367-55-3C₆H₃N₃O₂Lacks a halide leaving group. The ring is activated for nucleophilic attack, primarily at positions ortho and para to the nitro group.

The nature of the substituent at the 6-position of the 5-nitropicolinonitrile core can be varied to fine-tune the molecule's chemical properties.

Halogen Substituents

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The leaving group is expelled in a subsequent, faster step. Consequently, the reactivity order for halogens is often F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the C-F bond to the greatest extent, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its cleavage is not the rate-limiting part of the reaction. Therefore, this compound is generally more reactive than its chloro or bromo counterparts.

Table 2: Effect of Halogen Variation on Reactivity

Compound NameCAS NumberMolecular FormulaExpected Reactivity Trend
This compound 1807293-47-5 bldpharm.comC₆H₂FN₃O₂Highest reactivity due to the high electronegativity of fluorine enhancing the electrophilicity of the C-6 carbon.
6-Chloro-5-nitropicolinonitrile (B1505167) 1232432-41-5C₆H₂ClN₃O₂Less reactive than the fluoro analogue. Chlorine is a good leaving group but is less effective at activating the ring via induction.
6-Bromo-5-nitropicolinonitrile Not availableC₆H₂BrN₃O₂Generally less reactive than the chloro analogue in SNAr reactions.

Alkyl Substituents

Computational and Spectroscopic Investigations of 6 Fluoro 5 Nitropicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting and understanding the behavior of molecules at an electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For a compound like 6-Fluoro-5-nitropicolinonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry). researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The electronic structure analysis reveals the distribution of electrons within the molecule, which governs its properties and reactivity. researchgate.net The presence of a highly electronegative fluorine atom, a strong electron-withdrawing nitro group (-NO₂), and a cyano group (-CN) on the pyridine (B92270) ring creates a complex electronic environment. DFT calculations can precisely quantify the partial atomic charges on each atom, showing the electron-deficient nature of the carbon atoms attached to these substituents and the electron-rich character of the oxygen and nitrogen atoms.

Understanding how a molecule reacts is fundamental to its application. Computational chemistry allows for the detailed mapping of reaction pathways. By calculating the potential energy surface for a proposed reaction, chemists can identify intermediates, and more importantly, the transition states—the highest energy points along the reaction coordinate.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SₙAr), where the fluoride (B91410) ion is displaced by a nucleophile. DFT calculations can model this process step-by-step, elucidating the structure and energy of the Meisenheimer complex (the intermediate) and the transition states leading to and from it. This information is critical for predicting reaction rates and understanding why a reaction favors a particular product (regioselectivity), although specific published studies on this molecule are not available.

Quantum chemistry provides robust methods for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgrsc.orgnih.gov This method computes the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.1 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR, depending on the functional and basis set used. rsc.orgnih.gov Comparing the calculated spectrum with the experimental one is a powerful method for structural verification. nih.gov For this compound, this would be crucial for unambiguously assigning the signals for the two protons and six carbons in its structure.

Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts The following table is an illustrative example of how predicted and experimental NMR data for this compound would be presented. The experimental values are hypothetical and for demonstration purposes only.

Atom Predicted ¹³C Shift (ppm) Hypothetical Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Hypothetical Experimental ¹H Shift (ppm)
C2 (C-CN) 125.4 125.1 - -
C3 145.8 145.5 8.95 8.92
C4 122.1 121.9 8.40 8.38
C5 (C-NO₂) 150.2 149.9 - -
C6 (C-F) 165.7 (d, ¹JCF ≈ 250 Hz) 165.3 (d, ¹JCF ≈ 252 Hz) - -

Molecular Orbitals and Reactivity: Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be distributed over the pyridine ring, while the LUMO will be localized on the electron-deficient ring and heavily influenced by the nitro and cyano groups, indicating the molecule's susceptibility to nucleophilic attack.

Electrostatic Potential (ESP): The Molecular Electrostatic Potential (MEP or ESP) map is a visualization tool that illustrates the charge distribution across the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, blue). For this molecule, strong negative potentials would be predicted around the oxygen atoms of the nitro group and the nitrogen of the cyano group, representing sites that would attract electrophiles or engage in hydrogen bonding. Positive potentials would be located on the aromatic protons and particularly on the carbon atoms bonded to the fluorine and nitro groups, highlighting them as the primary sites for nucleophilic attack.

Fukui Functions: The Fukui function is a more sophisticated reactivity descriptor derived from DFT that predicts the most reactive sites within a molecule. scm.comfaccts.de It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. The function f⁻(r) indicates the propensity for electrophilic attack, while f⁺(r) indicates the propensity for nucleophilic attack. faccts.deresearchgate.net For this compound, analysis of the condensed Fukui functions would likely identify the C6 (attached to fluorine) and C5 (attached to the nitro group) positions as having the highest values for f⁺(r), confirming them as the most probable sites for a nucleophilic attack. researchgate.net

Advanced Spectroscopic Characterization Techniques

While 1D NMR provides essential information, complex structures often require more advanced techniques for complete and unambiguous characterization.

Two-dimensional (2D) NMR spectroscopy is a powerful suite of experiments that reveals correlations between different nuclei, providing definitive structural information.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other through chemical bonds (J-coupling). sdsu.edu In this compound, a cross-peak in the COSY spectrum would be observed between the protons at C3 and C4, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu For the target molecule, HSQC would provide two cross-peaks, definitively linking the ¹H signal at ~8.9 ppm to the C3 carbon and the ¹H signal at ~8.4 ppm to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu It is invaluable for assigning quaternary (non-protonated) carbons. For instance, the proton at C3 would show a correlation to C2, C5, and the cyano carbon, helping to assign these quaternary centers.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond coupling, NOESY reveals correlations between nuclei that are close to each other in space, regardless of bonding. This technique is crucial for determining regiochemistry and stereochemistry. If this compound were to undergo a substitution reaction, NOESY could be used to confirm the position of the new substituent by observing its spatial proximity to the remaining ring proton.

High-Resolution Mass Spectrometry for Molecular Formula and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between ions of very similar nominal mass, thereby confirming the exact molecular formula.

For this compound, with a chemical formula of C₆H₂FN₃O₂, HRMS provides definitive confirmation of its identity. The technique measures the exact mass of the molecular ion ([M]⁺˙) or, more commonly, a protonated molecule ([M+H]⁺) or other adducts, depending on the ionization method used (e.g., Electrospray Ionization - ESI). By comparing the experimentally measured accurate mass to the theoretically calculated exact mass, the molecular formula can be validated. This is crucial for distinguishing the target compound from potential isobaric impurities.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to investigate mechanistic pathways of reactions involving this compound. By inducing fragmentation of the parent ion and analyzing the accurate masses of the resulting fragment ions, it is possible to deduce the structure of the original molecule and understand its degradation or transformation products.

Table 1: Theoretical Isotopic Mass Data for this compound (C₆H₂FN₃O₂)

Isotope/IonChemical FormulaMass (Da)Relative Abundance (%)
MonoisotopicC₆H₂FN₃O₂167.0131100.00
A+1¹³CC₅H₂FN₃O₂168.01656.63
A+1C₆H₂F¹⁵NN₂O₂168.01021.11
A+2C₆H₂FN₃¹⁸OO169.01740.41

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies.

For this compound, the key functional groups each produce distinct signals:

Nitrile Group (C≡N): The C≡N triple bond stretch is a strong, sharp band in the IR spectrum, typically appearing in the 2240–2220 cm⁻¹ region. This band is also Raman active.

Nitro Group (NO₂): The nitro group is characterized by two distinct stretching vibrations: a strong asymmetric stretch (ν_as) typically found between 1560–1520 cm⁻¹ and a symmetric stretch (ν_s) of medium intensity between 1360–1345 cm⁻¹.

C-F Bond: The carbon-fluorine stretch gives rise to a strong absorption in the IR spectrum in the fingerprint region, usually between 1250–1020 cm⁻¹.

Aromatic Pyridine Ring: The pyridine ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and a series of C=C and C=N ring stretching bands in the 1600–1400 cm⁻¹ region. mdpi.com

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary. For instance, the nitrile stretch is strong in both IR and Raman, while symmetric vibrations like the NO₂ symmetric stretch can be more prominent in the Raman spectrum. Analysis of the combined spectra provides a comprehensive fingerprint of the molecule, confirming the presence of its constituent functional groups. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H (Aromatic)Stretching3100–3000MediumMedium
C≡N (Nitrile)Stretching2240–2220Strong, SharpStrong
NO₂ (Nitro)Asymmetric Stretch1560–1520StrongMedium
Aromatic RingC=C, C=N Stretching1600–1400Medium-StrongMedium-Strong
NO₂ (Nitro)Symmetric Stretch1360–1345MediumStrong
C-F (Fluoro)Stretching1250–1020StrongWeak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to obtain an unambiguous solid-state structure.

This analysis would yield a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-F, N-O).

Bond Angles: The angles formed between adjacent bonds.

Torsion Angles: The dihedral angles describing the conformation of the molecule, such as the orientation of the nitro group relative to the pyridine ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions.

This data is the gold standard for structural validation and provides the empirical basis for understanding the intermolecular forces discussed in subsequent sections.

Theoretical Studies on Intermolecular Interactions

The physical properties and crystal packing of a molecular solid are governed by the network of intermolecular interactions. Theoretical and computational methods are employed to analyze these non-covalent forces.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

While this compound lacks classic hydrogen bond donors (e.g., O-H or N-H groups), its structure allows for a variety of weaker, non-covalent interactions that dictate its supramolecular assembly. These include weak hydrogen bonds and other interactions that can be analyzed through crystallographic data and computational modeling.

Intermolecular C-H···O/N/F Hydrogen Bonds: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the nitro group, the nitrogen atom of the nitrile group, or the fluorine atom of neighboring molecules. The geometry of these interactions (distance and angle) is critical to their strength.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with adjacent rings. The presence of both a strong withdrawing group (NO₂) and a donating-by-resonance group (F) modulates the ring's electron density, influencing the geometry (e.g., parallel-displaced or T-shaped) of these interactions.

Halogen-Arene Interactions: The fluorine atom, with its partial negative charge, can interact with the electropositive regions of an adjacent aromatic ring. nih.govresearchgate.netrsc.org

Calculation of Dipole Moments and Electrostatic Surface Potentials

Theoretical calculations are essential for visualizing and quantifying the electronic distribution within a molecule, which is key to understanding its polarity and reactivity.

Electrostatic Surface Potential (ESP): The ESP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides a guide to the molecule's reactive sites. For this compound, the ESP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the nitro group and the nitrogen atoms of the nitrile and pyridine ring. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, expected on the hydrogen atoms attached to the aromatic ring. These are sites susceptible to nucleophilic attack.

Neutral Potential (Green): Regions of intermediate potential.

The ESP provides an intuitive understanding of how the molecule will interact with other molecules and its surrounding environment.

Synthetic Applications of 6 Fluoro 5 Nitropicolinonitrile As a Chemical Building Block

Scaffold for Novel Heterocyclic Ring System Construction

The arrangement of functional groups in 6-fluoro-5-nitropicolinonitrile is ideally suited for the construction of fused heterocyclic systems through intramolecular cyclization reactions. The nitrile and an adjacent substituent (either the original fluorine or a group introduced via substitution) can act as partners in ring-forming processes.

This compound is a precursor for the synthesis of isothiazolo[4,5-b]pyridines, a class of compounds explored for applications such as kinase inhibitors. A common synthetic strategy involves the initial nucleophilic aromatic substitution of the fluorine atom at the C-6 position with a sulfur nucleophile, such as a protected thiol (e.g., p-methoxybenzylthiol). The strong electron-withdrawing effect of the adjacent nitro group at C-5 facilitates this substitution.

Following the introduction of the sulfur moiety, the key step is an intramolecular cyclization. This is typically an oxidative process where the sulfur atom attacks the nitrile carbon, leading to the formation of the fused isothiazole (B42339) ring. This annulation strategy provides a direct route to the isothiazolo[4,5-b]pyridine scaffold. While some procedures start from bromo-substituted analogs, the high reactivity of the fluoro-substituent in this compound makes it an excellent substrate for this transformation. researchgate.net Similar strategies can be envisioned for accessing the isomeric isothiazolo[4,3-b]pyridine system, depending on the starting materials and reaction pathways. nih.gov

The multifunctionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. rsc.orgrsc.org These processes are highly efficient and atom-economical, providing access to highly substituted pyridine (B92270) rings that would be challenging to synthesize through traditional stepwise methods. researchgate.netnih.gov

One powerful strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govresearchgate.net In nitropyridines, the VNS reaction allows for the introduction of a carbon-based substituent at the position ortho to the nitro group (C-4). A carbanion stabilized by a leaving group can attack the C-4 position, followed by base-induced elimination to restore aromaticity. A potential tandem sequence using this compound could involve:

VNS at the C-4 position to install a new substituent.

Subsequent SNAr at the C-6 position to displace the fluorine atom.

This two-step, one-pot sequence would yield a tri-substituted pyridine core. Further elaboration, such as reduction of the nitro group followed by cyclization involving the nitrile, could lead to complex fused systems in a highly convergent manner. Another advanced cascade approach involves the in-situ generation of an N-aryl-O-vinylhydroxylamine intermediate which can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to build fused azaindole structures. acs.org

Table 2: Potential Tandem Reaction Sequence

Step Reaction Type Position Transformation
1 Vicarious Nucleophilic Substitution (VNS) C-4 C-H bond is functionalized with a carbanion.
2 Nucleophilic Aromatic Substitution (SNAr) C-6 Fluorine is displaced by a nucleophile.
3 Reduction C-5 Nitro group is reduced to an amine.

Potential in Materials Chemistry and Advanced Chemical Synthesis

Beyond its role in synthesizing specific heterocyclic families, this compound holds potential in the field of materials chemistry. The presence of multiple electronegative groups (F, NO₂, CN) on the pyridine ring renders it a highly electron-deficient system. Such electron-poor aromatic compounds are of significant interest for applications in organic electronics, where they can function as n-type semiconductors, electron-transport materials in organic light-emitting diodes (OLEDs), or components of charge-transfer complexes. The ability to systematically modify the molecule via its reactive handles allows for the fine-tuning of its electronic properties, such as the LUMO level and electron affinity. Fluorinated graphene derivatives, for example, have shown promise in sensing, electronics, and energy technologies due to their unique properties. nih.gov

In advanced chemical synthesis, the compound serves as a versatile platform for creating libraries of complex molecules for drug discovery and agrochemical development. Cyanopyridines are established intermediates in the synthesis of herbicides, pesticides, and fungicides. thieme-connect.de The strategic introduction of fluorine, a common element in modern pharmaceuticals for modulating metabolic stability and binding affinity, combined with the synthetic flexibility of the nitro and nitrile groups, makes this compound a high-value starting material for accessing novel chemical space.

Precursors for Specialized Polymeric Materials

While specific polymers derived directly from this compound are not extensively documented in publicly available literature, the chemistry of analogous fluorinated and cyano-substituted pyridines provides a strong basis for its potential in polymer science. Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.denih.govmdpi.comnih.gov

The fluorine atom at the 6-position of this compound is highly activated towards nucleophilic displacement. This reactivity can be harnessed to incorporate the 5-nitropicolinonitrile (B16970) moiety into polymer backbones or as pendant groups. For instance, reaction with bisphenols or other difunctional nucleophiles could lead to the formation of poly(ether-pyridine)s. The resulting polymers would benefit from the inherent properties of the pyridine ring, such as thermal stability and the potential for metal coordination.

The cyano group also offers a handle for polymerization. For example, it can undergo cyclotrimerization to form triazine rings, creating highly cross-linked and thermally stable networks. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, which can then participate in polymerization reactions like polyamide or polyimide formation.

The table below illustrates potential polymerization strategies utilizing this compound.

Polymerization StrategyReactive Group(s)Potential Polymer TypeKey Properties
Nucleophilic Aromatic SubstitutionFluoro GroupPoly(ether-pyridine)s, Poly(amine-pyridine)sThermal stability, chemical resistance, metal-coordinating ability.
CyclotrimerizationCyano GroupTriazine-based networksHigh cross-link density, thermal stability.
Post-polymerization ModificationNitro Group (reduction to amine)Polyamides, PolyimidesHigh strength, thermal stability.

This table presents theoretical applications based on the known reactivity of the functional groups in this compound.

Development of Novel Chemical Reagents and Catalysts

The electron-deficient nature of the pyridine ring in this compound, along with its multiple functional groups, makes it an attractive scaffold for the design of new chemical reagents and catalysts.

Pyridine derivatives are widely employed as ligands in coordination chemistry and catalysis. unimi.itacs.orgresearchgate.netbcrcp.ac.in The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand, which are modulated by its substituents, play a crucial role in the activity and selectivity of the resulting catalyst. The strong electron-withdrawing nitro and cyano groups in this compound would significantly decrease the electron density at the metal center in a coordination complex. This can be advantageous in certain catalytic cycles, for example, in oxidation reactions.

Furthermore, the reactive fluorine atom allows for the facile synthesis of a library of derivatives. By reacting this compound with various nucleophiles, a range of substituted picolinonitriles can be prepared. These new compounds, with tailored steric and electronic properties, can then be evaluated as ligands for a variety of catalytic transformations.

The table below outlines the potential of this compound in the development of reagents and catalysts.

Application AreaRationalePotential Outcome
Ligand for CatalysisThe pyridine nitrogen can coordinate to transition metals. The electron-withdrawing groups modulate the electronic properties of the metal center.Novel catalysts for reactions such as cross-coupling, oxidation, or reduction.
Synthesis of Novel ReagentsThe reactive fluoro group allows for the introduction of various functional groups via SNAr reactions.A diverse library of substituted picolinonitrile derivatives for screening in various chemical and biological applications.

This table presents potential applications based on the established roles of pyridine derivatives in catalysis and reagent synthesis.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies for Pyridine (B92270) Functionalization

The synthesis of functionalized pyridines is undergoing a paradigm shift towards greener and more sustainable methods. Traditional approaches often rely on harsh conditions and pre-functionalized precursors, leading to significant waste. Modern research focuses on minimizing environmental impact through innovative techniques.

Key emerging strategies include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, significantly reducing reaction times, costs, and waste. nih.gov MCRs are praised for their high atom economy and eco-friendly efficiency. nih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as magnetic nanoparticles, and green solvents is a major focus. researchgate.net Many syntheses are now being developed to proceed under solvent-free conditions, further reducing environmental impact. researchgate.netresearchgate.net

Alternative Energy Inputs: Techniques like microwave irradiation and ultrasonication are being employed to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. nih.govresearchgate.net For instance, a one-pot, four-component reaction to synthesize novel pyridine derivatives achieved excellent yields of 82-94% in just 2-7 minutes under microwave irradiation. nih.gov

Direct C-H Functionalization: A primary goal of sustainable chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized substrates. rsc.org This approach is highly sought after for pyridine synthesis as it minimizes waste and simplifies synthetic pathways. rsc.org Metal-free, aerobic C(sp2)–C(sp3) coupling reactions represent a significant advance in this area, offering a sustainable route to complex pyridine derivatives. nih.gov

These methodologies collectively push the synthesis of pyridine derivatives, including precursors to molecules like 6-fluoro-5-nitropicolinonitrile, towards greater efficiency and environmental responsibility. researchgate.net

Uncovering Undiscovered Reactivity Patterns and Transformation Pathways of this compound

While the fluorine atom and nitro group in this compound are known to activate the pyridine ring for nucleophilic aromatic substitution, there is a vast, underexplored landscape of its chemical reactivity. Future research will likely focus on uncovering novel transformation pathways beyond simple substitutions.

For example, the reaction of 2,2'-dithiobis(5-nitropyridine) (B1204645) with copper(I) iodide under solvothermal conditions leads to an unexpected in situ reductive cleavage of the S-S bond. acs.orgnih.gov This results in the formation of a 5-nitropyridine-2-thiolate ligand, which then coordinates with copper to form a novel luminescent cluster. acs.orgnih.gov This discovery suggests that the nitro-substituted pyridine scaffold, under specific conditions, can participate in complex redox and fragmentation-assembly processes.

Future investigations into the reactivity of this compound could explore:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Moving beyond the predictable nucleophilic aromatic substitution, exploring cross-coupling reactions at the C-F or other positions could unlock new synthetic routes.

Reductive Cyclization Reactions: The nitro group offers a handle for reductive chemistry, which could be exploited to build fused heterocyclic systems, a common motif in medicinal chemistry.

Photochemical and Electrochemical Transformations: The electron-deficient nature of the ring suggests a rich potential for photochemical and electrochemical reactions, which could lead to novel, regioselective functionalizations. bohrium.com

Understanding these nuanced reactivity patterns is crucial for expanding the synthetic utility of this compound as a versatile building block.

Integration into Advanced Flow Chemistry and Continuous Processing Techniques

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, efficiency, and scalability. amf.chpharmasalmanac.com This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions, such as nitration, which are often involved in the synthesis of compounds like this compound. pharmasalmanac.comasymchem.com

The integration of such compounds into continuous flow systems is a key area of future research. The benefits include:

Precise Process Control: Flow reactors allow for superior control over parameters like temperature, pressure, and residence time, leading to higher yields and product purity. amf.ch

Improved Safety: By minimizing the volume of hazardous materials at any given time, flow chemistry inherently reduces the risks associated with explosive or toxic intermediates. amf.ch

Scalability: Processes developed in the lab can be more easily and reliably scaled up for industrial production, a critical step for pharmaceutical manufacturing. pharmasalmanac.comrsc.org

Companies are already developing specialized flow chemistry platforms for various reaction types, including nitrations and cryogenic reactions, which are relevant to the synthesis and derivatization of fluoronitropyridines. asymchem.com The application of multi-objective Bayesian optimization can further accelerate the optimization of reaction conditions in a continuous flow setup, efficiently mapping out the trade-offs between yield and production rate. rsc.org

Advanced Computational Design and Prediction of Novel Chemical Transformations

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity. For complex molecules like this compound, computational methods can provide insights that are difficult to obtain through experimentation alone.

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the stability of intermediates, and understand the electronic properties that govern reactivity. For instance, DFT calculations have been used to analyze the excited states of novel copper(I)-nitropyridine-thiol clusters, explaining their unusual temperature-dependent photophysical properties. researchgate.net

Machine Learning and AI: AI-driven models are being developed to predict the outcomes of reactions and even design entire synthetic pathways. frontiersin.org By training on vast datasets of known reactions, these models can suggest novel transformations and retrosynthetic disconnections for target molecules. frontiersin.org

Biocatalyst Design: Computational design techniques are being used to engineer enzymes that can perform specific chemical transformations with high efficiency and selectivity, offering a green alternative to traditional chemical catalysts. rsc.org

These computational approaches will allow researchers to screen for novel reactions and catalysts in silico, guiding experimental work and accelerating the discovery of new transformations for molecules like this compound.

Exploration of New Catalytic Systems for Derivatization

The derivatization of the pyridine ring is central to its use in various applications. While classical methods are effective, the future lies in the discovery of novel catalytic systems that offer greater selectivity, efficiency, and a broader substrate scope. The electron-poor nature of the pyridine ring and the potential for nitrogen coordination to poison catalysts present unique challenges that new systems aim to overcome. rsc.org

Emerging areas of catalytic research include:

Photoredox Catalysis: This approach uses light to generate highly reactive radical intermediates, enabling a wide range of C-H functionalization and cross-coupling reactions under mild conditions.

Electrocatalysis: By using electricity to drive redox reactions, electrocatalysis provides a powerful and sustainable method for synthesizing functionalized imidazo[1,2-a]pyridines and other derivatives. bohrium.com

Novel Metal Catalysis: Research into catalysts based on earth-abundant metals and the development of novel ligand architectures are expanding the toolkit for pyridine functionalization. This includes the design of systems capable of challenging C-H activation and cross-coupling reactions.

Biocatalysis: Engineered enzymes are being developed to catalyze specific reactions on the pyridine nucleus with unparalleled selectivity, representing a key avenue for green and sustainable chemistry. rsc.org

The development of these advanced catalytic systems will be essential for unlocking the full potential of this compound, allowing for its precise and efficient conversion into a new generation of complex, high-value molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.